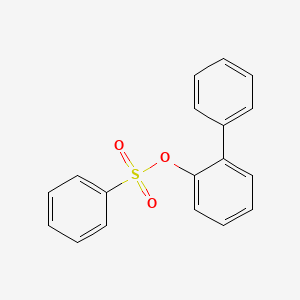
Biphenyl-2-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyloxy)-2-phenyl-benzene is an organic compound characterized by the presence of a benzenesulfonate group attached to a biphenyl structure
Preparation Methods
The synthesis of 1-(benzenesulfonyloxy)-2-phenyl-benzene typically involves the reaction of benzenesulfonyl chloride with biphenyl in the presence of a base. One common method is the use of sodium benzenesulfonate and phosphorus pentachloride, which react under controlled conditions to form benzenesulfonyl chloride . This intermediate can then be reacted with biphenyl to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyloxy)-2-phenyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyloxy)-2-phenyl-benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyloxy)-2-phenyl-benzene involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect cellular processes and pathways, making the compound useful in biological and medicinal research .
Comparison with Similar Compounds
1-(Benzenesulfonyloxy)-2-phenyl-benzene can be compared with other sulfonated biphenyl compounds, such as:
- 4-(Benzenesulfonyloxy)-biphenyl
- 2-(Benzenesulfonyloxy)-biphenyl
These compounds share similar structural features but differ in the position of the sulfonate group, which can influence their chemical properties and reactivity. The unique positioning of the sulfonate group in 1-(benzenesulfonyloxy)-2-phenyl-benzene provides distinct advantages in certain applications, such as enhanced stability and specific reactivity patterns .
Properties
CAS No. |
21419-72-7 |
|---|---|
Molecular Formula |
C18H14O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2-phenylphenyl) benzenesulfonate |
InChI |
InChI=1S/C18H14O3S/c19-22(20,16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
InChI Key |
MKCPUDVEFDAXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
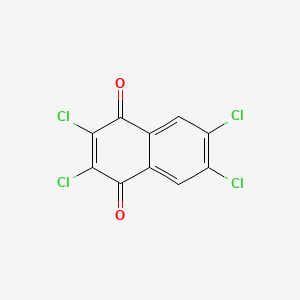
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
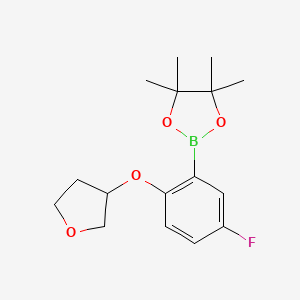
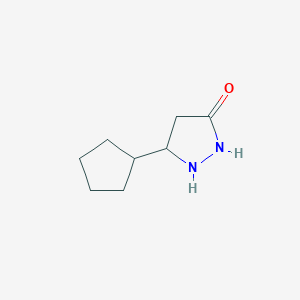


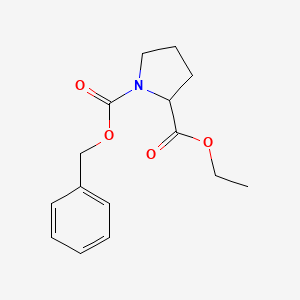
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)



